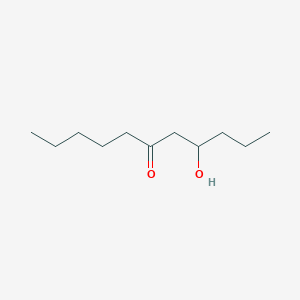
4-Hydroxyundecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyundecan-6-one is an organic compound with the molecular formula C11H22O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyundecan-6-one can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions typically include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out in solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of precursor compounds or biotechnological methods using microbial fermentation. These methods aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyundecan-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxoundecan-6-one or 4-carboxyundecan-6-one.
Reduction: Formation of 4-hydroxyundecan-6-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxyundecan-6-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxy ketones.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 4-Hydroxyundecan-6-one exerts its effects involves interactions with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
4-Hydroxy-2-pyrones: These compounds share the hydroxy ketone functionality and are known for their biological activities.
3-Hydroxy-4-pyranones: Similar in structure, these compounds also exhibit diverse therapeutic potential.
Uniqueness: 4-Hydroxyundecan-6-one is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
821799-90-0 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-hydroxyundecan-6-one |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-8-11(13)9-10(12)7-4-2/h10,12H,3-9H2,1-2H3 |
InChI Key |
JLHYGVAOTFZPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC(CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL](/img/structure/B14207607.png)
![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
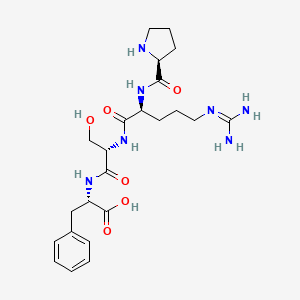
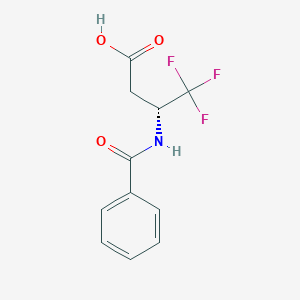
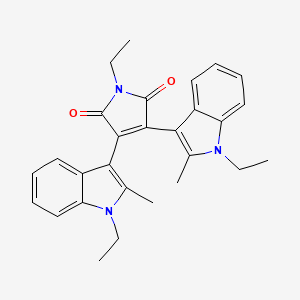
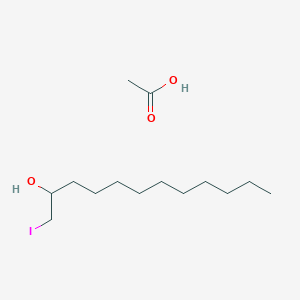
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
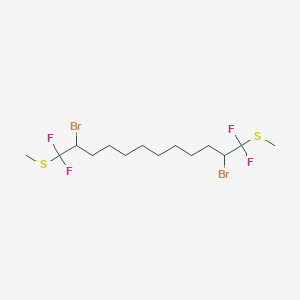
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)
![3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14207663.png)
![(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol](/img/structure/B14207665.png)
